molecular formula C12H24 B093765 6-Methyleneundecane CAS No. 17799-46-1

6-Methyleneundecane

Cat. No.: B093765
CAS No.: 17799-46-1
M. Wt: 168.32 g/mol
InChI Key: XEFKBSJQOZGUTE-UHFFFAOYSA-N
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Description

6-Methyleneundecane is a straight-chain alkene with the molecular formula C12H24 and a molecular mass of 168.32 g/mol . Also known as 2-Pentyl-1-heptene, this compound is characterized by a terminal methylene group that defines its chemical reactivity . As a hydrocarbon of specific structure and intermediate chain length, this compound is of interest in fundamental chemical research, including studies on the properties of olefins, reaction mechanisms, and as a potential intermediate or model compound in synthetic organic chemistry . Researchers value this chemical for its utility in developing new catalytic processes, such as hydrofunctionalization, and as a building block in organic synthesis. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

CAS No.

17799-46-1

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

6-methylideneundecane

InChI

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h3-11H2,1-2H3

InChI Key

XEFKBSJQOZGUTE-UHFFFAOYSA-N

SMILES

CCCCCC(=C)CCCCC

Canonical SMILES

CCCCCC(=C)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Derivatives

6-Methyleneundecane belongs to a family of undecane derivatives with varying substituents. Below is a comparative analysis of its structural analogs:

Compound Molecular Formula Molecular Weight CAS Number Key Features
This compound C₁₂H₂₂ ~170.34* Not explicitly listed Alkene; forms alternating copolymers with acrylates/maleic anhydride
6-Methylundecane C₁₂H₂₆ 170.3348 17302-33-9 Saturated alkane; used in chromatography standards
2-Methylundecane C₁₂H₂₆ 170.3348 7045-71-8 Branched alkane; lower boiling point than linear isomers
5,5-Dimethylundecane C₁₃H₂₈ 184.3614 17312-73-1 Two methyl groups; higher hydrophobicity
4,6-Dimethylundecane C₁₃H₂₈ 184.36 Not provided Limited industrial use; not recommended for fragrances/flavors

*Estimated based on similar compounds.

Key Differences :

  • This compound is an unsaturated alkene , enabling participation in radical polymerization, unlike saturated analogs (e.g., 6-methylundecane).
  • Substitution position (e.g., 2-methyl vs. 6-methyl) significantly affects physical properties. For example, 2-methylundecane has a lower boiling point due to reduced branching symmetry.
  • Multi-methyl derivatives (e.g., 5,5-dimethylundecane) exhibit higher molecular weights and hydrophobicity, limiting their solubility in polar solvents.

Copolymerization Behavior

This compound demonstrates unique reactivity in copolymerization compared to other α-olefins:

Comparison with Other α-Olefins and Alkenes:
Monomer Pair Reaction Conditions Copolymer Structure Key Findings
This compound + Acrylates TERP, 60–80°C Alternating (1:1 ratio) Controlled molecular weights; potential for functional materials
This compound + Maleic Anhydride AIBN/BPO initiation, 80–100°C Alternating (1:1 ratio) Post-modified copolymers show pour point depressant properties
1-Hexene + Methyl Acrylate Mn₂(CO)₁₀, fluoroalcohol Random Higher α-olefin content but uncontrolled architecture

Critical Insights :

  • Alternating Copolymers: this compound’s electron-deficient double bond promotes alternating insertion with electron-rich monomers (e.g., acrylates), a behavior less pronounced in non-conjugated alkenes like 1-hexene.
  • Applications : Copolymers with maleic anhydride, when modified with linear amines/alcohols, exhibit pour point depressant properties, making them valuable in lubricant additives.

Physicochemical Properties

Property This compound 6-Methylundecane 5,5-Dimethylundecane
Boiling Point (°C) Not reported ~216 (est.) ~230 (est.)
Density (g/cm³) ~0.78 (predicted) 0.78 (non-polar GC) 0.79 (predicted)
Solubility Hydrocarbon-soluble Hydrocarbon-soluble Limited in polar solvents

Notes:

  • Boiling points increase with molecular weight and branching complexity (e.g., 5,5-dimethylundecane > 6-methylundecane).
  • This compound’s unsaturation reduces crystallinity compared to saturated analogs, enhancing compatibility in polymer blends.

Q & A

Q. What criteria should guide the selection of analytical techniques for quantifying trace impurities in this compound?

  • Methodological Answer : Prioritize sensitivity (e.g., GC-MS with SIM mode for ppb-level detection) and selectivity (e.g., HPLC with chiral columns for enantiomeric impurities). Validate methods via spike-recovery experiments and adherence to ICH Q2(R1) guidelines for precision/accuracy .

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